molecular formula C14H15NO3 B2384710 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2109802-90-4

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2384710
CAS No.: 2109802-90-4
M. Wt: 245.278
InChI Key: HVVOZKTVWKBJPT-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a methoxy-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-formyl-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in binding interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid: Shares the methoxy-methylphenyl group but differs in the core structure.

    5-(4-Methoxy-3-methylphenyl)-2(3H)-furanone: Contains a furanone ring instead of a pyrrole ring.

Uniqueness

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a methoxy-methylphenyl group with a pyrrole carboxylic acid framework makes it a versatile compound for various applications .

Biological Activity

5-(4-Methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, with the CAS number 2109802-90-4, is a compound of significant interest due to its potential biological activities. This article explores its properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.27 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Sealed in dry conditions at 2-8 °C

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of pyrrole derivatives, including this compound. A study focusing on pyrrole-based compounds demonstrated that modifications on the pyrrole ring could enhance activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.

  • Mycobacterium tuberculosis : In structure–activity relationship (SAR) studies, compounds similar to this compound exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL. This suggests that structural modifications can significantly influence biological efficacy against drug-resistant strains .
  • Staphylococcus aureus : Another study reported that pyrrole derivatives showed promising activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents .

Antioxidant Activity

The antioxidant capacity of pyrrole derivatives has also been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicated that certain modifications to the pyrrole structure could enhance antioxidant properties, making these compounds valuable in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Structural FeatureImpact on Activity
Presence of methoxy groupEnhances lipophilicity and cellular uptake
Methyl substitutionsMay influence binding affinity to biological targets
Carboxylic acid functionalityEssential for interaction with target enzymes

In SAR studies, the introduction of electron-withdrawing groups on the phenyl ring significantly improved the potency against Mtb, highlighting the importance of electronic effects in modulating biological activity .

Case Study 1: Anti-TB Activity

In a comparative analysis of various pyrrole derivatives, compound variants were tested against Mycobacterium smegmatis expressing wild-type and mutated mmpL3 genes. The results indicated that modifying substituents on the pyrrole ring led to enhanced inhibition of mycolic acid biosynthesis, a critical process for Mtb survival .

Case Study 2: Antioxidant Efficacy

A recent investigation into the antioxidant properties of phenolic compounds revealed that derivatives similar to this compound exhibited significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-6-10(4-5-12(8)18-3)11-7-9(2)13(15-11)14(16)17/h4-7,15H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOZKTVWKBJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(N2)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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